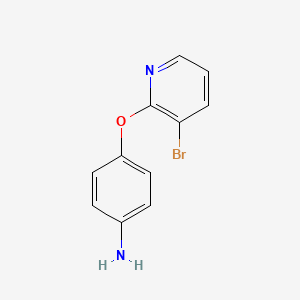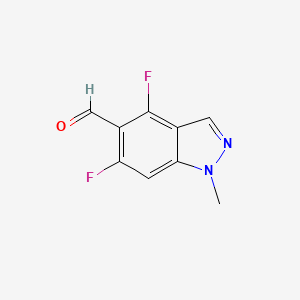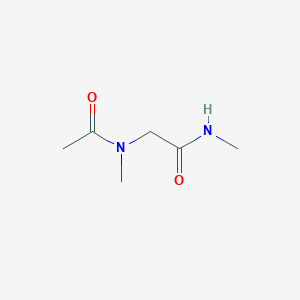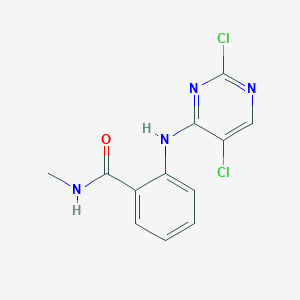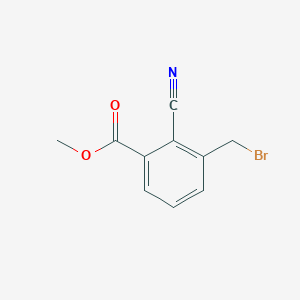
Methyl 3-(bromomethyl)-2-cyanobenzoate
Overview
Description
Methyl 3-(bromomethyl)-2-cyanobenzoate is a chemical compound used in organic synthesis . It is also known as 3-(Bromomethyl)benzoic acid methyl ester .
Synthesis Analysis
This compound can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters.Molecular Structure Analysis
The molecular structure of methyl 3-(bromomethyl)-2-cyanobenzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.Chemical Reactions Analysis
Methyl 3-(bromomethyl)-2-cyanobenzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.Physical And Chemical Properties Analysis
Physical properties of methyl 3-(bromomethyl)-2-cyanobenzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound’s physical state and stability. The chemical properties of methyl 3-(bromomethyl)-2-cyanobenzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups.Scientific Research Applications
Synthesis of Anticancer Compounds
Methyl 3-(bromomethyl)-2-cyanobenzoate serves as a key intermediate in the synthesis of compounds with potential anticancer activities. For example, it is utilized in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).
Identification of Genotoxic Impurities
In the pharmaceutical industry, identifying potential genotoxic impurities is critical for drug safety. A study developed and validated an HPLC method for the simultaneous detection and quantification of various methyl 2-(bromomethyl)-benzoate derivatives, including methyl 3-(bromomethyl)-2-cyanobenzoate, as genotoxic impurities of lenalidomide (Kishore Gaddam et al., 2020).
Polymer Science Applications
The compound also finds applications in polymer science, such as in the study of cycle formation in the polycondensation of potassium 3-bromomethyl-5-methylbenzoate. This research highlights the formation of cyclic oligomers in polymerization processes, which is relevant for understanding the properties and behaviors of polymeric materials (Maurice Sepulchre et al., 2003).
Development of Novel Compounds
Methyl 3-(bromomethyl)-2-cyanobenzoate is instrumental in the development of novel compounds with potential biological activities. For instance, novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes were synthesized, showing preliminary cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (S. Patil et al., 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
methyl 3-(bromomethyl)-2-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSUMZSNMHFTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-2-cyanobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



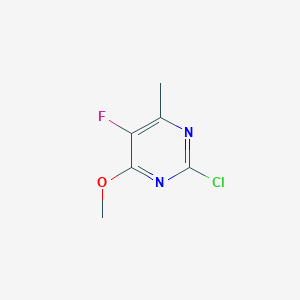
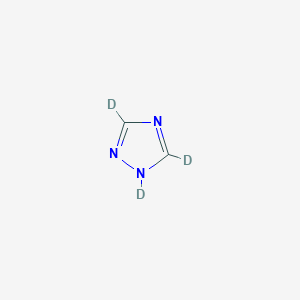
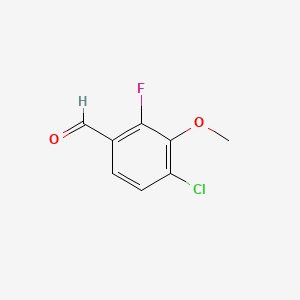
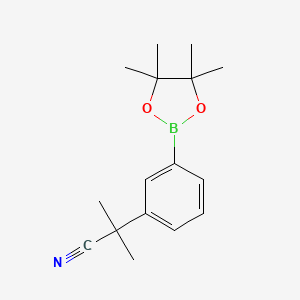
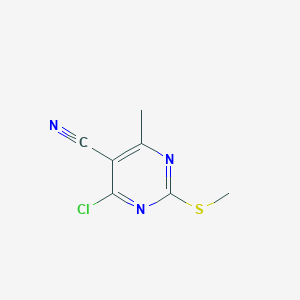
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
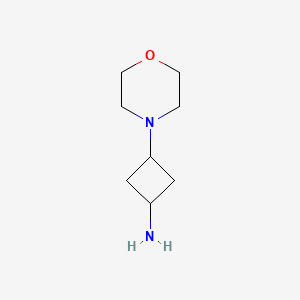
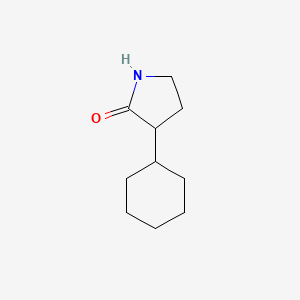
![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)
